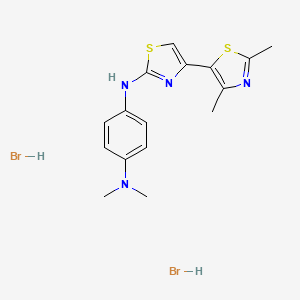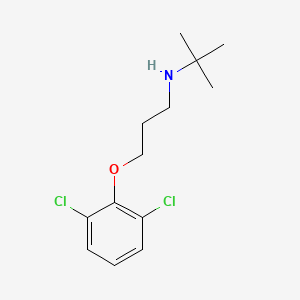![molecular formula C20H19ClFN3O B4937944 4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4937944.png)
4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is known for its unique properties and has been found to be useful in the field of medicinal chemistry, drug discovery, and neuroscience.
作用机制
The mechanism of action of 4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the progression of cancer and neurodegenerative diseases. The compound has also been found to have anti-inflammatory properties, which may contribute to its potential use in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine have been studied extensively. The compound has been found to have a low toxicity profile and does not cause any significant adverse effects. It has been found to have a high affinity for certain receptors in the brain, which may contribute to its potential use in the treatment of various neurological disorders.
实验室实验的优点和局限性
The advantages of using 4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine in lab experiments include its high purity and low toxicity profile. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using this compound in lab experiments include its limited solubility in water and its complex synthesis method.
未来方向
There are several future directions for research on 4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine. One potential direction is to study its potential use in the treatment of other diseases such as autoimmune disorders and infectious diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Further research is also needed to fully understand the mechanism of action of this compound and its potential use in various scientific applications.
Conclusion:
In conclusion, 4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine is a unique chemical compound that has been extensively researched for its potential use in various scientific applications. The compound has been found to have potential as an anti-cancer agent and in the treatment of neurodegenerative diseases. The synthesis method has been optimized to ensure high yield and purity of the compound. Future research is needed to fully understand the mechanism of action of this compound and its potential use in various scientific applications.
合成方法
The synthesis of 4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine is a complex process that involves several steps. The first step is the preparation of 2-chlorobenzaldehyde and 4-fluoroacetophenone, which are then reacted with hydrazine hydrate to form 3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole. This compound is then reacted with formaldehyde and morpholine to form the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
科学研究应用
The 4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine has been extensively researched for its potential use in various scientific applications. One of the most promising applications is in the field of medicinal chemistry, where it has been found to have potential as an anti-cancer agent. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-19-4-2-1-3-18(19)20-15(13-24-9-11-26-12-10-24)14-25(23-20)17-7-5-16(22)6-8-17/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCCWOCDYHYSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN(N=C2C3=CC=CC=C3Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4937869.png)
![2-methyl-N-[2-methyl-5-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]propanamide](/img/structure/B4937878.png)
![1-benzyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4937885.png)
![3-[1-(3-fluoro-4-methoxybenzoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4937889.png)
![1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4937905.png)

![1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol](/img/structure/B4937918.png)
![2-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4937922.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B4937936.png)
![3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937946.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4937957.png)

![9-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4937968.png)
